molecular formula C19H19FN2O3 B2802171 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide CAS No. 953947-31-4

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide

Cat. No.: B2802171
CAS No.: 953947-31-4
M. Wt: 342.37
InChI Key: DYYFCPYRMKUBHE-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of the morpholine ring and the introduction of the fluorine atom. Common synthetic routes may include:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate amine with an epoxide or a halohydrin under basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Coupling Reactions: The final step often involves coupling the morpholine derivative with a benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the morpholine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzymatic activity by binding to the active site or modulate receptor function by interacting with key residues.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-2-oxo PCE (hydrochloride): An arylcyclohexylamine with similar structural features.

    2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: Another fluorinated benzamide derivative.

Uniqueness

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide stands out due to its unique combination of a fluorine atom, a benzamide group, and a morpholine ring

Biological Activity

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the morpholine ring and subsequent acylation to create the benzamide structure. The general synthetic route can be summarized as follows:

  • Formation of Morpholine Moiety : The initial step involves the reaction of phenylamine with ethylene oxide to form 2-phenylmorpholine.
  • Acylation : The morpholine derivative is then acylated with 2-fluorobenzoyl chloride to yield the final product.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure suggests potential interactions with neurotransmitter receptors and possible inhibition of specific enzymes involved in metabolic pathways.

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Key findings include:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via p53 activation
A549 (Lung Cancer)12.5Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)20.0Inhibition of cell proliferation

These studies indicate that the compound exhibits significant cytotoxicity in a dose-dependent manner, primarily through apoptotic pathways.

Case Studies

  • Case Study on MCF-7 Cells : A detailed analysis revealed that treatment with this compound resulted in increased levels of caspase-3 cleavage, indicating activation of the apoptotic pathway. Flow cytometry analysis further confirmed that the compound effectively induced apoptosis in MCF-7 cells.
  • Comparative Study with Doxorubicin : In a comparative study against doxorubicin, a well-known chemotherapeutic agent, this compound demonstrated comparable cytotoxicity but with a distinct mechanism involving enhanced p53 expression, suggesting potential for use in combination therapies.

Pharmacological Potential

The pharmacological profile of this compound reveals its potential as an anticancer agent. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapeutics.

Properties

IUPAC Name

2-fluoro-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c20-16-9-5-4-8-15(16)19(24)21-12-18(23)22-10-11-25-17(13-22)14-6-2-1-3-7-14/h1-9,17H,10-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYFCPYRMKUBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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